9-ING-41

Catalog No.
S516441
CAS No.
1034895-42-5
M.F
C22H13FN2O5
M. Wt
404.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-ING-41

CAS Number

1034895-42-5

Product Name

9-ING-41

IUPAC Name

3-(5-fluoro-1-benzofuran-3-yl)-4-(5-methyl-[1,3]dioxolo[4,5-f]indol-7-yl)pyrrole-2,5-dione

Molecular Formula

C22H13FN2O5

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C22H13FN2O5/c1-25-7-13(11-5-17-18(6-15(11)25)30-9-29-17)19-20(22(27)24-21(19)26)14-8-28-16-3-2-10(23)4-12(14)16/h2-8H,9H2,1H3,(H,24,26,27)

InChI Key

FARXPFGGGGLENU-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC3=C(C=C21)OCO3)C4=C(C(=O)NC4=O)C5=COC6=C5C=C(C=C6)F

Solubility

Soluble in DMSO

Synonyms

9-ING-41; 9 ING 41; 9ING41;

Canonical SMILES

CN1C=C(C2=CC3=C(C=C21)OCO3)C4=C(C(=O)NC4=O)C5=COC6=C5C=C(C=C6)F

Description

The exact mass of the compound 3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione is 404.0808 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

9-ING-41, also known as Elraglusib, is a small molecule inhibitor specifically targeting Glycogen Synthase Kinase-3 beta (GSK-3β). This compound has garnered attention for its potential therapeutic applications in various cancers, particularly due to its ability to modulate critical signaling pathways involved in cell survival and apoptosis. GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell cycle regulation, and apoptosis. By inhibiting GSK-3β, 9-ING-41 has shown promise in enhancing the efficacy of conventional chemotherapeutics and demonstrating direct antitumor effects in preclinical studies .

This compound, also known by its developmental code name 9-ING-41 and its generic name elraglusib, is currently under investigation as a potential treatment for myelofibrosis. Myelofibrosis is a bone marrow disorder characterized by the abnormal growth of fibrous tissue in the bone marrow, which reduces its ability to produce healthy blood cells [].

Mechanism of Action:

Elraglusib is believed to work by inhibiting glycogen synthase kinase 3 beta (GSK-3β), an enzyme involved in various cellular processes, including cell proliferation and differentiation []. Inhibition of GSK-3β is thought to promote healthy blood cell production in the bone marrow by mechanisms that are still under investigation [].

9-ING-41 primarily functions through the inhibition of GSK-3β, leading to several downstream effects:

  • Cell Cycle Arrest: Treatment with 9-ING-41 results in cell cycle arrest at the G2/M phase, as evidenced by decreased expression of regulatory proteins associated with this phase .
  • Induction of Apoptosis: The compound promotes apoptotic pathways by downregulating anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein) and activating caspases .
  • Enhanced Chemotherapy Efficacy: In combination with standard chemotherapeutic agents like gemcitabine and cisplatin, 9-ING-41 has been shown to potentiate their antitumor effects, particularly in chemoresistant cancer cell lines .

The biological activity of 9-ING-41 is characterized by its ability to inhibit tumor growth across various types of cancer:

  • Bladder Cancer: In bladder cancer cell lines, 9-ING-41 demonstrated significant cytotoxicity and enhanced the effects of conventional therapies .
  • Neuroblastoma: The compound has shown effectiveness in neuroblastoma models, where it reduced cell viability and enhanced the effects of irinotecan (CPT-11) .
  • Colorectal Cancer: In colorectal cancer models, 9-ING-41 inhibited growth through mechanisms distinct from traditional chemotherapy, indicating its potential as a novel therapeutic agent .

The synthesis of 9-ING-41 involves several chemical steps that typically include:

  • Starting Materials: The synthesis begins with commercially available precursors that are modified through various organic reactions.
  • Key Reactions: Key reactions may involve coupling reactions, cyclization processes, and functional group modifications to achieve the desired structure.
  • Purification: Final products are purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Specific detailed synthetic routes are often proprietary or not fully disclosed in literature but typically follow established organic synthesis protocols.

The primary applications of 9-ING-41 include:

  • Cancer Therapy: As a GSK-3β inhibitor, it is being explored for its potential to treat various cancers including bladder cancer, neuroblastoma, and colorectal cancer.
  • Combination Therapy: It is being investigated for use in combination with existing chemotherapeutics to enhance their efficacy and overcome resistance mechanisms.
  • Immunotherapy Enhancement: Preliminary studies suggest that 9-ING-41 may enhance immune responses when used alongside immune checkpoint inhibitors .

Interaction studies have highlighted several key findings regarding the effects of 9-ING-41:

  • Synergistic Effects with Chemotherapy: Studies indicate that combining 9-ING-41 with drugs like gemcitabine or cisplatin leads to improved antitumor activity compared to either agent alone .
  • Immune Modulation: In immunological studies, treatment with 9-ING-41 resulted in increased expression of cytokines associated with T-cell activity and immune response enhancement .
  • Potential for Overcoming Resistance: The compound has shown promise in overcoming chemoresistance in specific cancer types by altering cell survival pathways .

Several compounds share similarities with 9-ING-41 regarding their mechanism of action or target specificity. Below are some notable examples:

Compound NameTargetUnique Features
AR-A014418GSK-3Less selective compared to 9-ING-41; broader kinase inhibition profile .
TDZD8GSK-3Exhibits similar inhibition but is less potent than 9-ING-41 .
LithiumGSK-3A mood stabilizer that also inhibits GSK-3 but lacks specificity and efficacy against tumors .
CHIR99021GSK-3A potent inhibitor but primarily used in stem cell research rather than direct cancer therapy .

Uniqueness of 9-ING-41

9-ING-41 is distinguished by its high selectivity for GSK-3β over other kinases, making it a promising candidate for targeted cancer therapies. Its ability to enhance the efficacy of existing treatments while also modulating immune responses sets it apart from other inhibitors.

Structural Analysis and Synthetic Pathways

The molecular architecture of 9-ING-41 consists of a central maleimide ring system that serves as the core scaffold, with specific substituents that confer both selectivity and potency for glycogen synthase kinase-3 beta inhibition. The compound features a 5-fluorobenzofuran moiety at one position and a 5-methyl-5H-dioxolo[4,5-f]indol-7-yl group at the other position of the maleimide ring. This structural arrangement places 9-ING-41 within the broader class of bisindolylmaleimides, although it incorporates a benzofuran ring instead of a second indole ring, which distinguishes it from classical bisindolylmaleimide architectures.

The synthetic pathways for 9-ING-41 and related maleimide compounds have been extensively developed through multiple approaches, with the most common methodology involving the formation of the maleimide ring through condensation reactions. Research has demonstrated that maleimide-based compounds can be synthesized via two primary strategies: the use of preformed maleimides or the formation of the maleimide ring during the synthetic process. The preformed maleimide approach typically involves the reaction of 2,3-dibromomaleimide derivatives with appropriate indole or benzofuran nucleophiles under controlled conditions.

Advanced synthetic methodologies have been developed for creating substituted maleimides through Perkin-type condensations, where indole-3-oxoacetyl chlorides are combined with appropriate acetamides in the presence of potassium tert-butoxide in tetrahydrofuran. This methodology has demonstrated significant improvements in overall yield compared to traditional approaches while utilizing relatively stable precursors. Alternative synthetic routes involve the direct formation of maleimide rings through the reaction of oxalyl chloride with methylindole compounds, followed by coupling reactions with complementary aromatic systems.

The development of 9-ING-41 specifically has benefited from systematic optimization of maleimide chemistry, where researchers have explored various substitution patterns and synthetic conditions to achieve optimal potency and selectivity profiles. The incorporation of the fluorobenzofuran moiety represents a deliberate design choice that enhances both the binding affinity and the pharmacological properties of the resulting compound.

Structure-Activity Relationship Optimization

Extensive structure-activity relationship studies have been conducted on maleimide-based glycogen synthase kinase-3 beta inhibitors, providing crucial insights into the molecular features that contribute to potency and selectivity. Research has systematically evaluated the effects of various substituents on both the indole and benzofuran portions of the molecule, revealing distinct patterns that guide optimization efforts.

The investigation of indole ring substitutions has demonstrated that the introduction of different functional groups at specific positions significantly impacts inhibitory activity. Studies have shown that the hydroxyethyl analogue maintains similar potency compared to parent maleimide compounds, with inhibitory concentration values of approximately 21 nanomolar. Substitution of bromine with fluorine at the 5-position of the indole ring results in an approximately 4-fold increase in potency, while lengthening of hydroxyethyl to hydroxypropyl moieties produces a 3-fold decrease in potency.

CompoundR¹ SubstitutionR² SubstitutionIC₅₀ (nM)
Parent compound5-Br-CH₃21.1±1.8
Hydroxyethyl analogue5-Br-(CH₂)₂OH21.4±3.1
Fluorine substituted5-F-(CH₂)₂OH4.8±0.2
Hydroxypropyl variant5-F-(CH₂)₃OH15.0±2.7
Methoxyethyl derivativeH-(CH₂)₂OMe19.8±5.8

The incorporation of ionizable nitrogen groups, typically employed to improve water solubility, has been found to significantly diminish glycogen synthase kinase-3 beta inhibition. Aminoethyl substitutions at the indole nitrogen reduce inhibitory activity by approximately 6- to 8-fold compared to hydroxyethyl groups, with 5-bromo analogues being 3-fold less potent than corresponding 5-fluoro analogues.

Replacement of hydroxyethyl moieties with 2-methoxyethyl groups has been explored to address potential metabolic liabilities associated with primary hydroxyl groups. Within this series, the unsubstituted indole analogue emerges as the most potent glycogen synthase kinase-3 beta inhibitor with an inhibitory concentration value of 20 nanomolar. The 5-fluoro and 5-bromo analogues demonstrate 2- and 4-fold reduced potency, respectively, with direct comparisons showing that hydroxyl analogues maintain approximately 4- to 8-fold greater potency than their methoxy counterparts.

The exploration of azaindole rings in place of indole rings has yielded particularly promising results, with certain azaindole analogues achieving inhibitory concentration values as low as 5 nanomolar. The replacement of benzofuran rings with imidazopyridine systems has also demonstrated substantial improvements in potency, with some derivatives achieving inhibitory concentration values below 1 nanomolar.

Fluorine-substituted derivatives have been extensively characterized for their glycogen synthase kinase-3 beta inhibitory activity, with particular emphasis on compounds suitable for positron emission tomography imaging applications. The most potent compound in this series features an ethyl group on the indole nitrogen and a fluorine atom at the C5-position of the indole ring, achieving an inhibitory concentration value of 1.70 nanomolar, which equals the potency of the highly selective reference compound CHIR-99021.

Physicochemical Properties and Stability Profiling

The physicochemical characterization of 9-ING-41 reveals a complex profile that influences both its biological activity and pharmaceutical development potential. The compound exhibits a molecular weight of 404.35 grams per mole and a molecular formula of C22H13FN2O5, with a predicted relative density of 1.63 grams per cubic centimeter. The chemical structure incorporates multiple aromatic rings and heteroatoms, contributing to its overall lipophilic character while maintaining specific polar regions that facilitate target binding.

Solubility studies demonstrate that 9-ING-41 achieves dissolution in dimethyl sulfoxide at concentrations up to 97 milligrams per milliliter (239.89 millimolar), with sonication recommended to ensure complete dissolution. This solubility profile indicates moderate aqueous solubility limitations that are typical for compounds in this chemical class, necessitating appropriate formulation strategies for biological applications.

The compound's stability profile has been evaluated under various storage conditions, with powder formulations remaining stable at -20°C for three years and solution preparations maintaining stability at -80°C for one year. These stability characteristics indicate that 9-ING-41 possesses adequate chemical stability for research applications and potential pharmaceutical development, although specific degradation pathways and metabolic stability profiles require additional investigation.

Pharmacokinetic studies have demonstrated that 9-ING-41 effectively crosses biological barriers, including the blood-brain barrier, achieving brain concentrations of 44 ± 5 micromolar at 30 minutes following intravenous administration at 20 milligrams per kilogram. The brain-to-plasma ratio exceeds 6, indicating substantial uptake in neural tissues, which is particularly relevant for applications targeting central nervous system disorders.

The compound's ATP-competitive inhibition mechanism has been characterized through detailed kinetic studies, revealing that 9-ING-41 functions as a competitive inhibitor with respect to adenosine triphosphate binding. The inhibitory concentration value of 0.71 micromolar for glycogen synthase kinase-3 beta demonstrates high selectivity when compared to other related kinases in comprehensive kinase screening panels.

Chemical stability assessments have revealed that 9-ING-41 maintains structural integrity under physiological pH conditions, with the maleimide core providing inherent stability against hydrolytic degradation. The presence of the fluorine substituent contributes to enhanced metabolic stability compared to non-fluorinated analogues, while the methylenedioxyphenyl group provides additional protection against oxidative metabolism.

The compound has been successfully formulated in various polymorphic forms, with Polymorph I and Polymorph II compositions of matter receiving patent protection, indicating that multiple crystalline forms with potentially different physicochemical properties have been characterized and optimized. These polymorphic studies suggest that crystalline form selection may influence dissolution rates, bioavailability, and manufacturing processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

404.08084968 g/mol

Monoisotopic Mass

404.08084968 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ND1SOF0DLU

Dates

Modify: 2023-08-15
1: Karmali R, Chukkapalli V, Gordon LI, Borgia JA, Ugolkov A, Mazar AP, Giles FJ. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents. Oncotarget. 2017 Nov 11;8(70):114924-114934. doi: 10.18632/oncotarget.22414. eCollection 2017 Dec 29. PubMed PMID: 29383130; PubMed Central PMCID: PMC5777742.
2: Ugolkov A, Qiang W, Bondarenko G, Procissi D, Gaisina I, James CD, Chandler J, Kozikowski A, Gunosewoyo H, O'Halloran T, Raizer J, Mazar AP. Combination Treatment with the GSK-3 Inhibitor 9-ING-41 and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models. Transl Oncol. 2017 Aug;10(4):669-678. doi: 10.1016/j.tranon.2017.06.003. Epub 2017 Jun 30. PubMed PMID: 28672195; PubMed Central PMCID: PMC5496477.
3: Ugolkov A, Gaisina I, Zhang JS, Billadeau DD, White K, Kozikowski A, Jain S, Cristofanilli M, Giles F, O'Halloran T, Cryns VL, Mazar AP. GSK-3 inhibition overcomes chemoresistance in human breast cancer. Cancer Lett. 2016 Oct 1;380(2):384-92. doi: 10.1016/j.canlet.2016.07.006. Epub 2016 Jul 14. PubMed PMID: 27424289; PubMed Central PMCID: PMC5786372.
4: Pal K, Cao Y, Gaisina IN, Bhattacharya S, Dutta SK, Wang E, Gunosewoyo H, Kozikowski AP, Billadeau DD, Mukhopadhyay D. Inhibition of GSK-3 induces differentiation and impaired glucose metabolism in renal cancer. Mol Cancer Ther. 2014 Feb;13(2):285-96. doi: 10.1158/1535-7163.MCT-13-0681. Epub 2013 Dec 10. PubMed PMID: 24327518; PubMed Central PMCID: PMC3956125.

Explore Compound Types